4-Hydroxy-3-pentanoyl-2H-chromen-2-one
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Overview
Description
4-Hydroxy-3-pentanoyl-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones, also known as coumarins. This compound is characterized by its unique structure, which includes a hydroxy group at the 4-position and a pentanoyl group at the 3-position on the chromen-2-one scaffold. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-pentanoyl-2H-chromen-2-one typically involves the condensation of 4-hydroxycoumarin with a suitable acylating agent, such as pentanoyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-pentanoyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pentanoyl side chain can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxo-3-pentanoyl-2H-chromen-2-one.
Reduction: Formation of 4-hydroxy-3-pentanol-2H-chromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Utilized in the development of dyes and optical brighteners
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-pentanoyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
4-Hydroxy-3-pentanoyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
4-Hydroxy-3-acetyl-2H-chromen-2-one: Similar structure but with an acetyl group instead of a pentanoyl group.
4-Hydroxy-3-propionyl-2H-chromen-2-one: Contains a propionyl group at the 3-position.
4-Hydroxy-3-butyryl-2H-chromen-2-one: Features a butyryl group at the 3-position
These compounds share similar core structures but differ in their side chains, which can significantly influence their chemical properties and biological activities.
Properties
CAS No. |
36953-87-4 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-hydroxy-3-pentanoylchromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-2-3-7-10(15)12-13(16)9-6-4-5-8-11(9)18-14(12)17/h4-6,8,16H,2-3,7H2,1H3 |
InChI Key |
UOUQUFVBCJNHNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
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